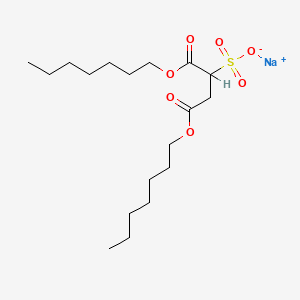

Sodium 1,4-diheptyl sulphonatosuccinate

Description

Sodium 1,4-diheptyl sulphonatosuccinate (CAS 4680-44-8) is an anionic surfactant classified under sulfosuccinate esters. Its molecular formula is C₁₈H₃₃NaO₇S, with a molecular weight of 416.5 g/mol . Structurally, it features two linear heptyl (C₇) chains esterified to a sulfonated succinic acid backbone, making it amphiphilic. This compound is widely used in cosmetics, industrial formulations, and wetting agents due to its ability to reduce surface tension and enhance solubility .

Properties

CAS No. |

4680-44-8 |

|---|---|

Molecular Formula |

C18H33NaO7S |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

sodium;1,4-diheptoxy-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C18H34O7S.Na/c1-3-5-7-9-11-13-24-17(19)15-16(26(21,22)23)18(20)25-14-12-10-8-6-4-2;/h16H,3-15H2,1-2H3,(H,21,22,23);/q;+1/p-1 |

InChI Key |

RKQHKJFUNXLPGE-UHFFFAOYSA-M |

SMILES |

CCCCCCCOC(=O)CC(C(=O)OCCCCCCC)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCOC(=O)CC(C(=O)OCCCCCCC)S(=O)(=O)[O-].[Na+] |

Other CAS No. |

4680-44-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties

The alkyl chain length and branching significantly influence solubility, biodegradability, and surface activity. Key compounds compared include:

Key Observations :

- Chain Length vs. Solubility : Shorter chains (C₆) exhibit higher water solubility (e.g., Dihexyl: 80–120 g/L) compared to longer or branched chains (e.g., Diisotridecyl: <10 g/L) .

- CMC and Surface Activity : Longer/branched chains (e.g., Diisotridecyl) form micelles at lower concentrations, enhancing efficacy in heavy-duty applications .

Biodegradability :

Environmental Impact

- Persistence: Cyclohexyl and branched derivatives (e.g., Diisotridecyl) exhibit higher environmental persistence, as noted in REACH assessments .

- Regulatory Status : Dicyclohexyl sulfosuccinate is flagged under EU REACH for requiring rigorous ecological monitoring .

Preparation Methods

Reaction Conditions and Catalysts

Patent CN103709078A outlines a method for dioctyl sulfosuccinate using nitrogen atmosphere, temperatures of 60–90°C for alcoholysis, and subsequent esterification at 115–205°C. Adapting this to heptanol:

- Alcoholysis : Heptanol and maleic anhydride are mixed at 85°C for 1.5–2 hours under nitrogen to prevent oxidation.

- Catalysts : Boric acid (0.5–1 wt%) and sodium hypophosphite (0.5–1 wt%) enhance reaction efficiency and reduce side products.

- Temperature Gradients : Gradual heating to 200°C ensures complete esterification, with reaction times of 2–5 hours.

Byproduct Management

Unreacted heptanol and maleic acid are removed via vacuum distillation or filtration through 1 μm filter cloths, yielding diheptyl maleate with >95% purity.

Sulfonation Stage: Formation of Sulphonatosuccinate

Diheptyl maleate undergoes sulfonation with sodium bisulfite ($$\text{NaHSO}_3$$) in aqueous medium:

$$

\text{Diheptyl maleate} + \text{NaHSO}3 \rightarrow \text{this compound} + \text{H}2\text{O}

$$

Neutralization and Reaction Parameters

- Neutralization : Sodium hydroxide adjusts the pH to achieve an acid number of 0–0.3 mg KOH/g, ensuring optimal sulfonation.

- Temperature Control : Reflux at 110–115°C for 4–5 hours facilitates complete sulfonation, with continuous water removal to shift equilibrium.

- Catalyst-Free Process : Unlike esterification, sulfonation proceeds without catalysts, relying on stoichiometric excess of sodium bisulfite (1:1.1 molar ratio).

Phase Separation and Purification

Post-reaction, the mixture separates into aqueous and organic phases. The aqueous phase containing the product is isolated, while unreacted heptanol in the organic phase is recycled. Final purification involves:

- Crystallization : Cooling the solution to 10°C precipitates the product.

- Drying : Lyophilization or spray drying yields a free-flowing powder with <0.5% residual moisture.

Analytical Characterization

Spectroscopic Methods

Q & A

Basic Question: What are the recommended methods for synthesizing and purifying Sodium 1,4-diheptyl sulphonatosuccinate?

Methodological Answer:

Synthesis typically involves esterification of sulphosuccinic acid with heptanol, followed by neutralization with sodium hydroxide. A stepwise approach includes:

Esterification: React sulphosuccinic acid with excess 1-heptanol under acidic catalysis (e.g., H₂SO₄) at 80–100°C for 4–6 hours.

Neutralization: Add aqueous NaOH to the esterified product to form the sodium salt.

Purification: Use solvent extraction (e.g., ethyl acetate) to remove unreacted alcohols, followed by recrystallization from ethanol/water mixtures. Purity can be verified via thin-layer chromatography (TLC) or HPLC .

Basic Question: How can researchers characterize the structural and surface-active properties of this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm alkyl chain attachment and sulfonate group placement (e.g., δ 3.5–4.5 ppm for ester-linked protons).

- Critical Micelle Concentration (CMC): Measure using surface tension titration or conductivity assays. CMC values typically range between 0.1–1.0 mM, depending on alkyl chain length and solvent conditions.

- Dynamic Light Scattering (DLS): To determine micelle size distribution in aqueous solutions .

Advanced Question: How do researchers resolve contradictions in biodegradation data for this compound?

Methodological Answer:

Conflicting biodegradation results (e.g., persistence vs. non-persistence in water) often arise from test conditions. To address this:

Standardize Tests: Follow OECD guidelines (e.g., OECD 301B for ready biodegradability) with controlled pH, temperature, and microbial inoculum.

Analyze Metabolites: Use LC-MS to identify degradation intermediates, such as sulphosuccinic acid or shorter-chain esters.

Environmental Simulation: Conduct microcosm studies mimicking natural aquatic systems to assess long-term persistence. Evidence suggests branched-chain analogs (e.g., cyclohexyl derivatives) exhibit higher persistence due to steric hindrance .

Advanced Question: What experimental strategies optimize the compound’s performance in stabilizing emulsions for drug delivery systems?

Methodological Answer:

Emulsion stability depends on surfactant-to-oil ratios and interfacial film formation. Key steps:

Phase Diagram Construction: Map emulsion regions using varying ratios of surfactant, oil (e.g., squalane), and water.

Interfacial Rheometry: Measure viscoelastic properties of the surfactant film at the oil-water interface.

Cryo-TEM: Visualize emulsion droplet morphology and surfactant packing.

Stability Testing: Accelerate aging via centrifugation or thermal cycling (e.g., 4–40°C for 72 hours). This compound shows superior stability in non-polar oils compared to shorter-chain analogs .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards).

- Ventilation: Use fume hoods for powder handling to prevent inhalation of aerosols (H335).

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage: Keep in airtight containers away from oxidizers and acids to prevent decomposition .

Advanced Question: How can computational modeling predict the compound’s interaction with lipid bilayers in membrane studies?

Methodological Answer:

Molecular Dynamics (MD) Simulations: Use force fields (e.g., CHARMM36) to model surfactant insertion into lipid bilayers. Focus on alkyl chain penetration and headgroup interactions with phospholipids.

Free Energy Calculations: Apply umbrella sampling to quantify the energy barrier for surfactant translocation across membranes.

Validation: Compare simulation results with experimental data from fluorescence anisotropy or calorimetry. The compound’s dual alkyl chains enhance membrane disruption compared to single-chain surfactants .

Advanced Question: What analytical challenges arise when quantifying trace amounts of this surfactant in environmental samples?

Methodological Answer:

- Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges to concentrate the compound from water matrices.

- Detection: LC-MS/MS with electrospray ionization (ESI⁻) in multiple reaction monitoring (MRM) mode. Key transitions: m/z 387 → 80 (sulfonate fragment).

- Matrix Effects: Mitigate using isotope-labeled internal standards (e.g., deuterated analogs). Detection limits as low as 10 ng/L have been reported in spiked groundwater samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.